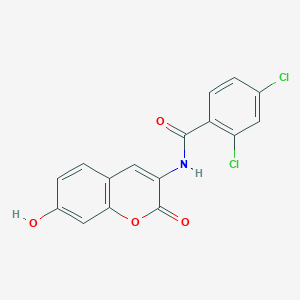
2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide” is a chemical compound with the molecular formula C16H9Cl2NO4 . It is used for research purposes.
Synthesis Analysis
The synthesis of a similar compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, was described in a study . The compound was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, a similar compound was characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 350.15. More detailed properties like melting point, NMR data, etc., are not available in the current resources.Scientific Research Applications
- Description : Studies have shown that this compound possesses high antimicrobial activity against Staphylococcus pneumoniae . It is also moderately active against other bacteria such as Pseudomonas aeruginosa , Bacillus subtilis , Bacillus cereus , and Salmonella panama .
- Description : Researchers have explored the anticancer effects of this compound . Its unique chemical structure suggests potential interactions with cancer cells.
- Description : The compound’s structure hints at anti-inflammatory potential. Further studies are needed to validate this .
- Description : The presence of a chromenone ring suggests antioxidant properties . Antioxidants play a crucial role in protecting cells from oxidative stress.
- Description : The benzamide moiety may interact with enzymes . Investigating its inhibitory effects on specific enzymes could have therapeutic implications.
Antimicrobial Activity
Anticancer Potential
Anti-Inflammatory Properties
Antioxidant Activity
Enzyme Inhibition
Chemical Synthesis and Derivatives
Future Directions
The future directions for research on this compound could involve exploring its potential biological and pharmacological activities, given the known activities of coumarin derivatives . Additionally, further studies could focus on optimizing its synthesis and characterizing its physical and chemical properties.
properties
IUPAC Name |
2,4-dichloro-N-(7-hydroxy-2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO4/c17-9-2-4-11(12(18)6-9)15(21)19-13-5-8-1-3-10(20)7-14(8)23-16(13)22/h1-7,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDWFOQLQYYPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

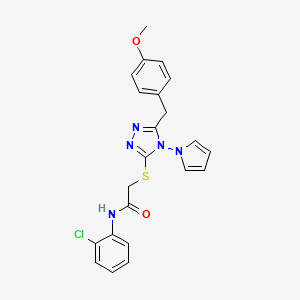
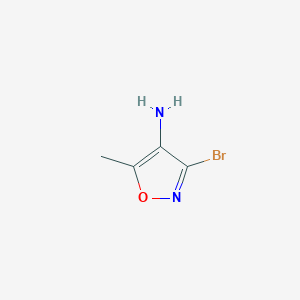

![2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2806928.png)
![2-(4-cyanobenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2806929.png)
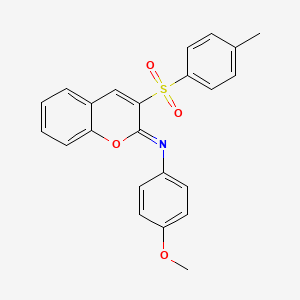
![2-(2-Furylmethylene)-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2806933.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophene-3-carbonyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2806934.png)
![3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2806937.png)
![4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B2806941.png)
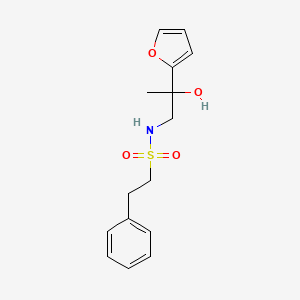
![N-[2-(4-Methoxyphenyl)ethyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2806943.png)
amino]-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2806944.png)
![3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2806945.png)